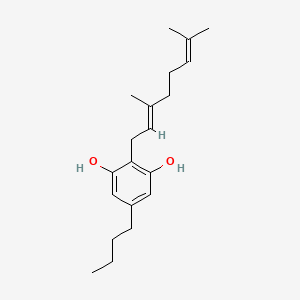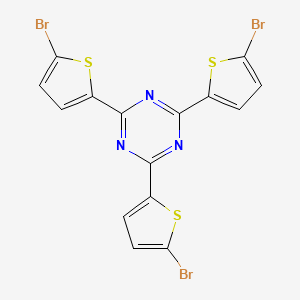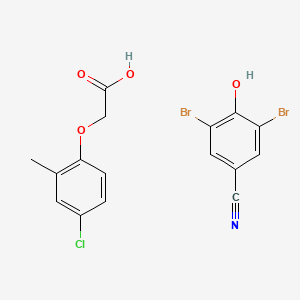![molecular formula C27H36O4 B12299265 (2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl) propanoate](/img/structure/B12299265.png)
(2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl) propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinordrin is a synthetic compound belonging to the class of norsteroids. It has been studied for its potential applications in various fields, including medicine and biology. The compound is known for its unique structural properties and biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinordrin involves a series of chemical reactions that lead to the formation of the norsteroid structure. One of the reported synthetic routes includes the use of a flexible and stereoselective approach to obtain optically active Dinordrin . The synthesis typically involves the following steps:
- Formation of the core norsteroid structure through a series of cyclization reactions.
- Introduction of functional groups to achieve the desired chemical properties.
- Purification and characterization of the final product to ensure its purity and structural integrity.
Industrial Production Methods
Industrial production of Dinordrin may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography, may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dinordrin undergoes various chemical reactions, including:
Oxidation: Dinordrin can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups on Dinordrin, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups on Dinordrin with other groups, resulting in new compounds with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Dinordrin is used as a model compound to study the reactivity and properties of norsteroids.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Dinordrin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, Dinordrin has been shown to inhibit certain enzymes involved in reproductive processes, making it a potential antifertility agent .
Comparison with Similar Compounds
Dinordrin can be compared with other norsteroids and related compounds:
18-Homodinordrin: A derivative of Dinordrin with slight structural modifications, showing similar biological activities.
Uniqueness
Dinordrin’s uniqueness lies in its specific structural features and the range of biological activities it exhibits
Properties
Molecular Formula |
C27H36O4 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl) propanoate |
InChI |
InChI=1S/C27H36O4/c1-6-23(28)30-26(8-3)16-18-10-11-20-19(21(18)17-26)12-14-25(5)22(20)13-15-27(25,9-4)31-24(29)7-2/h3-4,18-22H,6-7,10-17H2,1-2,5H3 |
InChI Key |
JJKGZDJEKZMGTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)CC)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol](/img/structure/B12299190.png)
![Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate](/img/structure/B12299195.png)
![N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12299199.png)

![(2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299207.png)
![2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B12299212.png)
![4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)

![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)
![2-([11'-Biphenyl]-4-yl)propan-1-ol](/img/structure/B12299255.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B12299262.png)


